(E)-1,6-dimethyl-4-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a complex organic compound that belongs to the class of pyridine derivatives. It features a piperidine ring linked to a pyridine structure through an ether bond, along with a styrylsulfonyl moiety. This compound is significant in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
This compound can be classified as a pyridinone due to its structural characteristics, which include a pyridine ring and a ketone functional group. The presence of the piperidine and styrylsulfonyl groups suggests its potential utility in drug design, particularly in targeting various biological pathways.
The synthesis of (E)-1,6-dimethyl-4-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one can be achieved through several methodologies. One effective approach involves utilizing a multi-step synthesis that includes:
The synthesis often employs techniques such as:
The molecular structure of (E)-1,6-dimethyl-4-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one can be described as follows:
The molecular formula is , with a molecular weight of approximately 346.44 g/mol. The compound's structure can be represented by its SMILES notation: CC(C)C(=O)C1=CC(=CN=C1)OC2CCCCC2S(=O)(=O)c3ccccc3
.
The compound may undergo various chemical reactions, including:
These reactions are typically monitored using chromatographic techniques and analyzed by spectroscopic methods to ascertain product formation and yield.
The mechanism of action for (E)-1,6-dimethyl-4-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is not fully elucidated but is hypothesized based on its structural components:
Data from pharmacological studies would provide insights into its efficacy and potential side effects.
The compound is expected to be a solid at room temperature, with solubility in organic solvents like dimethyl sulfoxide and ethanol. Its melting point and boiling point would need to be determined experimentally.
Chemical properties include:
Relevant data should be derived from empirical studies to establish these properties comprehensively.
(E)-1,6-dimethyl-4-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one has potential applications in:
Further research would elucidate its full therapeutic potential and broaden its applications in medicinal chemistry.
CAS No.:
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5